3-Chloro-2,2-dimethylpropanamide

Physicochemical Properties Drug Design Process Chemistry

3-Chloro-2,2-dimethylpropanamide (CAS 41461-75-0) is a halogenated pivalamide building block with the formula C5H10ClNO and a molecular weight of 135.59 g/mol. It features a primary amide group on a pivalic acid backbone where a chlorine atom replaces one of the methyl hydrogens, creating a bifunctional intermediate with both an amide nitrogen and a reactive alkyl chloride.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 41461-75-0
Cat. No. B3052445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,2-dimethylpropanamide
CAS41461-75-0
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESCC(C)(CCl)C(=O)N
InChIInChI=1S/C5H10ClNO/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H2,7,8)
InChIKeyCCFNEVMWSYAQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,2-dimethylpropanamide (CAS 41461-75-0) Procurement Profile


3-Chloro-2,2-dimethylpropanamide (CAS 41461-75-0) is a halogenated pivalamide building block with the formula C5H10ClNO and a molecular weight of 135.59 g/mol [1]. It features a primary amide group on a pivalic acid backbone where a chlorine atom replaces one of the methyl hydrogens, creating a bifunctional intermediate with both an amide nitrogen and a reactive alkyl chloride [2].

Why 3-Chloro-2,2-dimethylpropanamide Cannot Be Replaced by Simple Analogs


Replacing 3-chloro-2,2-dimethylpropanamide with an in-class analog like 3-chloropropanamide or 2,2-dimethylpropanamide (pivalamide) alters critical functional properties. The chlorine atom provides a nucleophilic substitution handle absent in pivalamide, while the geminal dimethyl groups confer increased lipophilicity and steric shielding compared to linear 3-chloropropanamide. These structural differences directly impact reactivity, physicochemical properties, and downstream synthetic utility, making generic substitution scientifically unjustified without case-by-case validation .

Quantitative Differentiation of 3-Chloro-2,2-dimethylpropanamide Against Its Closest Analogs


Physicochemical Property Shift: Boiling Point, Density, and Acidity Compared to Pivalamide

The introduction of the chlorine atom substantially alters the bulk properties of the pivalamide scaffold. This data, derived from predicted ACD/Labs models to provide a standardized comparison, demonstrates that 3-chloro-2,2-dimethylpropanamide is a denser, higher-boiling, and more acidic entity than its non-halogenated parent, pivalamide .

Physicochemical Properties Drug Design Process Chemistry

Chlorine Leaving Group Enables Nucleophilic Substitution Route Absent in Pivalamide

A fundamental functional difference from 2,2-dimethylpropanamide (pivalamide) is the presence of a primary alkyl chloride, which is reactive towards nucleophiles. This allows the compound to serve as a direct precursor for thioether, amine, and ether derivatives via SN2 chemistry, whereas pivalamide lacks a suitable leaving group . This reactivity is employed, for example, in the synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropionamide, a key intermediate for agricultural herbicides [1].

Synthetic Chemistry Reactivity Building Block

Enhanced Lipophilicity Over Non-methylated 3-Chloropropanamide

The two gem-dimethyl groups significantly increase the compound's lipophilicity compared to 3-chloropropanamide, which lacks alkyl branching. While experimental logP values are not widely reported, the predicted logP for 3-chloro-2,2-dimethylpropanamide is 1.89 [1]. This is substantially higher than the predicted logP of approximately 0.3-0.5 for 3-chloropropanamide , making the former much more compatible with hydrophobic environments in biological systems or organic phases in extractions.

ADME Lipophilicity Medicinal Chemistry

Commercial Availability at Research-Grade Purity Compared to the Bromo-Analog

For procurement, the benchmark purity of the chlorinated compound is 98% (from a commercial supplier) . The direct bromo-analog, 3-bromo-2,2-dimethylpropanamide (CAS 23143-81-9), is also available but is significantly less common and more expensive due to the higher cost of brominated precursors. A current pricing check shows the chloro compound is available for direct purchase, while the bromo analog is a custom synthesis item, confirming that the chlorinated version is the more accessible and cost-effective building block for most research applications .

Procurement Purity Cost-Efficiency

Procurement-Driven Application Scenarios for 3-Chloro-2,2-dimethylpropanamide


Medicinal Chemistry Hit-to-Lead Expansion of Sulfonamide Drug Candidates

Serving as a pivalamide warhead, 3-chloro-2,2-dimethylpropanamide is used to install a bulky, lipophilic amide onto sulfonamide leads. This was demonstrated in the synthesis of 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, a carbonic anhydrase inhibitor analog, where the gem-dimethyl motif contributed to favorable packing in the enzyme's hydrophobic pocket [1].

Agricultural Chemical Intermediate for 3-Isoxazolidinone Herbicides

The compound is a documented precursor to 3-chloro-N-hydroxy-2,2-dimethylpropionamide, a hydroxamic acid intermediate in the commercial synthesis of isoxazolidinone herbicides (clomazone class). This patent literature route exploits the chlorine as a leaving group to install the hydroxamic acid functionality [2].

General Laboratory Building Block for SN2-Functionalized Pivalamides

Its dual functional groups allow a library of derivatives to be generated via nucleophilic displacement of the chlorine with amine, thiol, and alkoxide nucleophiles. This makes it a preferred starting material over pivalamide when a reactive handle is needed for parallel synthesis of N- and S-substituted pivalamide collections in early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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